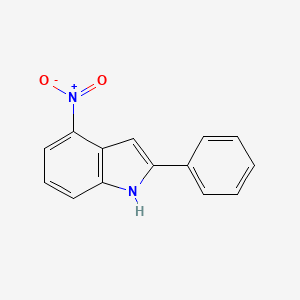
4-硝基-2-苯基-1H-吲哚
描述
4-Nitro-2-phenyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives has witnessed considerable activity in the past decade . The synthesis includes the catalytic coupling of o-iodoaniline with phenylacetylene leading to 2-aminotolan, the preparation of the derivative of the last at the nitrogen atom, and its catalytic cyclization to the corresponding indole .Molecular Structure Analysis
The molecular formula of 4-Nitro-2-phenyl-1H-indole is C14H10N2O2 . The average mass is 238.241 Da and the monoisotopic mass is 238.074234 Da .Chemical Reactions Analysis
Indoles are reactive at four different positions including the carbon atom 3 . They are known for their value in the development of new compounds of pharmaceutical interest .科学研究应用
抗病毒活性
4-硝基-2-苯基-1H-吲哚衍生物已被研究用于其作为抗病毒剂的潜力。 例如,某些衍生物已显示出对甲型流感病毒和柯萨奇B4病毒具有抑制活性 。吲哚环结构上4位硝基和2位苯基的存在可能有助于该化合物干扰病毒复制的能力。
抗炎特性
包括含硝基的吲哚衍生物在内的吲哚衍生物已被合成并评估其体外环氧合酶-2(COX-2)抑制活性以及体内抗炎作用 。这些化合物可能被用于开发针对COX-2(一种参与炎症过程的酶)的新型抗炎药物。
抗癌应用
吲哚核是许多具有抗癌特性的天然和合成化合物中的常见特征。 4-硝基-2-苯基-1H-吲哚衍生物已被探索用于其诱导癌细胞(如三阴性乳腺癌细胞)细胞周期停滞和凋亡的能力 。这表明它们在癌症治疗中具有潜在的用途,特别是在针对侵袭性癌症类型方面。
作用机制
Target of Action
It is known that indole derivatives, which include 4-nitro-2-phenyl-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are often used in the treatment of various disorders and diseases due to their broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These compounds can affect the pathways related to the biological activities mentioned above.
Pharmacokinetics
The polar nature of the indole ring in similar compounds suggests that the pharmacokinetic parameters of 4-nitro-2-phenyl-1h-indole should be improved to a great extent .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can have diverse molecular and cellular effects .
Action Environment
The synthesis and stability of similar indole derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
4-Nitro-2-phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . Additionally, 4-Nitro-2-phenyl-1H-indole interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 4-Nitro-2-phenyl-1H-indole on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Nitro-2-phenyl-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These effects on cellular processes highlight the potential therapeutic applications of 4-Nitro-2-phenyl-1H-indole in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 4-Nitro-2-phenyl-1H-indole involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 4-Nitro-2-phenyl-1H-indole can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions. Additionally, it can activate specific enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, 4-Nitro-2-phenyl-1H-indole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Nitro-2-phenyl-1H-indole over time in laboratory settings have been extensively studied. It has been found to exhibit stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that 4-Nitro-2-phenyl-1H-indole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These findings suggest that 4-Nitro-2-phenyl-1H-indole is a stable compound with potential long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Nitro-2-phenyl-1H-indole vary with different dosages in animal models. Studies have shown that low doses of 4-Nitro-2-phenyl-1H-indole can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage of 4-Nitro-2-phenyl-1H-indole for therapeutic applications to minimize potential side effects.
Metabolic Pathways
4-Nitro-2-phenyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes For example, 4-Nitro-2-phenyl-1H-indole can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in alternative metabolic pathways
Transport and Distribution
The transport and distribution of 4-Nitro-2-phenyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, including the nucleus and mitochondria, where it exerts its effects on cellular function. Additionally, 4-Nitro-2-phenyl-1H-indole can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of 4-Nitro-2-phenyl-1H-indole plays a crucial role in its activity and function. It has been found to localize to specific compartments or organelles, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals or post-translational modifications that direct 4-Nitro-2-phenyl-1H-indole to its specific sites of action. The subcellular localization of 4-Nitro-2-phenyl-1H-indole is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
4-nitro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDVHCLDYBFYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566109 | |
| Record name | 4-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7746-36-3 | |
| Record name | 4-Nitro-2-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7746-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




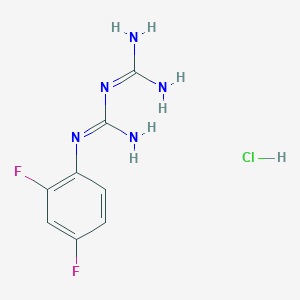
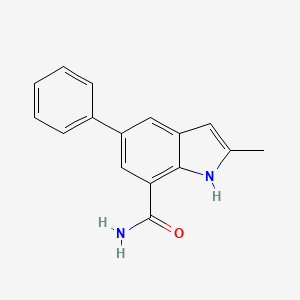

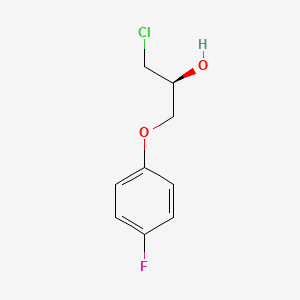



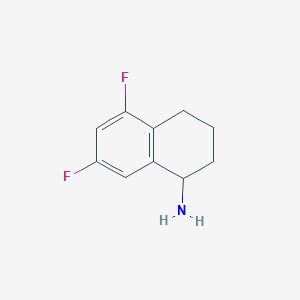
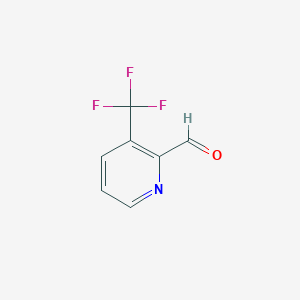

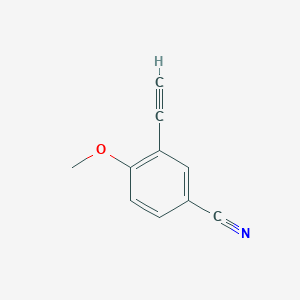
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)
